Product packaging for 1,1,1-Trichlorobutane-2,3-diol(Cat. No.:CAS No. 32817-81-5)

1,1,1-Trichlorobutane-2,3-diol

Cat. No.: B13733791
CAS No.: 32817-81-5
M. Wt: 193.45 g/mol
InChI Key: JUELTGCZCZPHPX-UHFFFAOYSA-N
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Description

1,1,1-Trichlorobutane-2,3-diol is an organic compound with the molecular formula C4H7Cl3O2 . As a chlorinated diol, it serves as a valuable synthetic intermediate in organic chemistry research. Its structure, featuring both hydroxyl groups and a polyhalogenated carbon, makes it a candidate for studying substitution and elimination reaction mechanisms, and for the synthesis of more complex, functionalized molecules. Researchers may also investigate its potential physicochemical properties and its behavior in various solvent systems. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling, as proper safety protocols are essential when working with chemical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Cl3O2 B13733791 1,1,1-Trichlorobutane-2,3-diol CAS No. 32817-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32817-81-5

Molecular Formula

C4H7Cl3O2

Molecular Weight

193.45 g/mol

IUPAC Name

1,1,1-trichlorobutane-2,3-diol

InChI

InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3

InChI Key

JUELTGCZCZPHPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(Cl)(Cl)Cl)O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes to 1,1,1 Trichlorobutane 2,3 Diol

Direct Halogenation Strategies for Butane (B89635) Derivatives

The direct introduction of chlorine atoms onto a butane derivative represents a primary strategy for synthesizing 1,1,1-trichlorobutane-2,3-diol (B13733799). This approach hinges on the ability to control the position and extent of chlorination on the hydrocarbon skeleton.

Regioselective Chlorination Approaches

Achieving the specific 1,1,1-trichloro substitution pattern on a butane-2,3-diol framework requires a high degree of regioselectivity. A modern approach to this challenge involves the use of radical chlorination. smolecule.com In this method, a precursor such as 2,3-butanediol (B46004) is reacted with chlorine gas (Cl₂) under ultraviolet (UV) irradiation. This process is designed to selectively target the terminal methyl group for trichlorination. smolecule.com

The reaction conditions, particularly temperature, are critical for minimizing the formation of unwanted byproducts. By maintaining temperatures in the range of -50°C to +50°C, the reaction favors the desired radical substitution at the primary carbon over other positions. smolecule.com Following the reaction, fractional distillation is typically employed to separate the target this compound from other chlorinated isomers, such as 1,3,3-trichlorobutane, to achieve high purity. smolecule.com The principles of free-radical halogenation dictate that the reaction proceeds via initiation, propagation, and termination steps, with the UV light serving to initiate the reaction by generating chlorine radicals. google.com

Catalytic Systems in Direct Chlorination

To enhance the efficiency and selectivity of chlorination, various catalytic systems can be employed. These systems can activate either the substrate or the chlorinating agent, often under milder conditions than radical reactions.

For the chlorination of diols, transition metal catalysts have shown efficacy. One documented system uses chlorine dioxide in dimethylformamide, with catalytic amounts of compounds like molybdenum(V) chloride (MoCl₅), cerium(III) chloride (CeCl₃), or zirconium(IV) oxychloride (ZrOCl₂), to achieve oxidative chlorination of vicinal diols. researchgate.net Another approach involves using gallium trichloride (B1173362) (GaCl₃) combined with diethyl tartrate to catalyze the chlorination of alcohols under neutral conditions. rsc.org

A patented process specifically for the catalytic halogenation of vicinal diols involves their reaction with a hydrogen halide in the presence of a catalyst containing a β-diketone moiety. google.com This method is notable for its application in converting glycerol (B35011) to dichloropropanol, highlighting its industrial relevance for halogenating polyols. google.com

Table 1: Catalytic Systems for Diol Chlorination

Catalytic System Substrate Type Reagents Key Features
Transition Metal-Catalyzed Oxidative Chlorination Vicinal Diols Chlorine dioxide, Dimethylformamide, MoCl₅, CeCl₃, or ZrOCl₂ researchgate.net Induces oxidative chlorination on terpene diols. researchgate.net
Gallium-Based Catalysis Alcohols Gallium trichloride (GaCl₃), Diethyl tartrate, Chlorodimethylsilane rsc.org Proceeds under neutral conditions; effective for secondary and some tertiary alcohols. rsc.org
β-Diketone Catalysis Vicinal Diols Hydrogen halide (e.g., HCl), β-diketone catalyst google.com Patented process applicable to polyols like glycerol. google.com

Multi-Step Synthesis from Precursor Compounds

When direct chlorination methods offer insufficient control or yield, multi-step synthetic routes starting from carefully chosen precursors provide an alternative. These pathways build the molecule sequentially, allowing for greater precision in constructing the final architecture.

Transformation of Acetylenic Alcohols (e.g., But-1-yn-3-ol)

Acetylenic alcohols serve as versatile precursors for halogenated diols. A relevant synthetic transformation is the halogenation of α-alkynyl alcohols. A patented method describes the stereospecific synthesis of (E)-2,3-dihalo-2-butene-1,4-diols using copper(II) halides (CuCl₂ or CuBr₂) as the halogenating agent. google.com This reaction is conducted in a mixed solvent system of an alcohol and a low-polarity organic compound. google.com The process is noted for its high yield, mild conditions, and short reaction times. google.com While the direct product is an unsaturated diol, subsequent reduction of the double bond could, in principle, lead to the saturated this compound.

The synthesis of the acetylenic alcohol precursors themselves can be achieved through the nucleophilic addition of terminal alkynes to ketones, a reaction that can be facilitated by various catalytic systems. in-academy.uz

Reduction Pathways for Intermediate α-Acetoxy Ketones (e.g., 1,1,1-Trichloroacetoin)

The target molecule can also be accessed through the reduction of an intermediate ketone. The precursor, 1,1,1-trichloroacetoin (3,3,3-trichloro-2-hydroxybutan-2-one), is an α-hydroxy ketone. The key transformation is the reduction of its ketone functional group to a secondary alcohol, thereby forming the second hydroxyl group of the diol.

A highly effective method for such a reduction is the Luche reduction . This procedure uses sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃). wikipedia.org The cerium salt enhances the electrophilicity of the carbonyl carbon, allowing for a selective 1,2-reduction of the ketone to an alcohol. masterorganicchemistry.com This method is known for its high chemoselectivity and is effective for reducing ketones, even in complex molecules. wikipedia.orgmasterorganicchemistry.com

Historically, the Ponndorf-Verley reduction has also been used for similar transformations. A 1952 study reported the reduction of 2-acetamido-1-p-nitrophenyl-4:4:4-trichlorobutan-1-one-3-ol to the corresponding diol using this method. dss.go.th

Table 2: Reduction Methods for α-Hydroxy Ketone Precursors

Reduction Method Reagents Key Features
Luche Reduction Sodium Borohydride (NaBH₄), Cerium(III) Chloride (CeCl₃) wikipedia.org Highly chemoselective for ketones; proceeds via a hard borohydride species. wikipedia.orgmasterorganicchemistry.com
Ponndorf-Verley Reduction Aluminum isopropoxide (or other alkoxides) A historical method for ketone reduction, applicable to complex chlorinated structures. dss.go.th

Stereocontrolled Synthesis of this compound Isomers

This compound possesses two adjacent chiral centers at the C2 and C3 positions. This gives rise to stereoisomers, specifically the diastereomeric pairs known as erythro and threo. nih.gov The synthesis of a specific stereoisomer requires methods that can control the three-dimensional arrangement of the atoms during the reaction.

A powerful and widely used method for creating chiral vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation . wikipedia.orgorganic-chemistry.org To apply this to the synthesis of this compound, the corresponding alkene precursor, 1,1,1-trichloro-but-2-ene, would be required. The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.org These reagents are commercially available as pre-packaged mixtures:

AD-mix-α (containing the ligand (DHQ)₂PHAL)

AD-mix-β (containing the ligand (DHQD)₂PHAL)

The choice between AD-mix-α and AD-mix-β dictates which face of the alkene the dihydroxylation occurs on, allowing for the predictable synthesis of one of two possible enantiomers of the diol. organic-chemistry.org The reaction is highly reliable and has a broad substrate scope. thieme-connect.de

Other strategies for stereocontrol in related systems have also been developed. For instance, a method for the stereoselective dichlorination of acyclic 1,3-diols uses a triphosgene-pyridine system, which can produce either anti or syn dichlorides depending on the stereochemistry of the starting diol. nih.govlsu.edu While this applies to a different substitution pattern, it demonstrates the types of reagent-controlled strategies available for establishing specific stereochemical relationships in polychlorinated molecules.

Diastereoselective Approaches to threo- and erythro-Forms

The compound this compound possesses two chiral centers at the C2 and C3 positions, giving rise to two diastereomeric forms: threo and erythro. The spatial arrangement of the hydroxyl groups relative to each other defines these forms. The selective synthesis of one diastereomer over the other is a critical aspect of its preparation.

One plausible, though not extensively documented in the literature for this specific molecule, diastereoselective route would involve the dihydroxylation of a suitable alkene precursor, (E)- or (Z)-4,4,4-trichlorobut-2-ene. The stereochemical outcome of the dihydroxylation is dependent on the reagent and the geometry of the starting alkene.

Syn-dihydroxylation of (E)-4,4,4-trichlorobut-2-ene, for instance using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would be expected to yield the erythro-1,1,1-trichlorobutane-2,3-diol. Conversely, syn-dihydroxylation of the (Z)-alkene would produce the threo-isomer.

Anti-dihydroxylation of these same precursors would lead to the opposite diastereomers. For example, the epoxidation of the alkene followed by acid-catalyzed ring-opening would result in the threo-diol from the (E)-alkene and the erythro-diol from the (Z)-alkene.

A general synthetic method involves the radical chlorination of 2,3-butanediol. smolecule.com This approach, utilizing reagents like chlorine gas under UV irradiation, can lead to the formation of this compound. smolecule.com However, controlling the diastereoselectivity of this free-radical process is inherently difficult, likely resulting in a mixture of threo and erythro isomers. The separation of these diastereomers would then rely on physical methods such as fractional crystallization or chromatography.

Table 1: Hypothetical Diastereoselective Dihydroxylation Routes

Starting AlkeneDihydroxylation MethodExpected Diastereomer
(E)-4,4,4-trichlorobut-2-enesyn-dihydroxylation (e.g., OsO₄)erythro-1,1,1-trichlorobutane-2,3-diol
(Z)-4,4,4-trichlorobut-2-enesyn-dihydroxylation (e.g., OsO₄)threo-1,1,1-trichlorobutane-2,3-diol
(E)-4,4,4-trichlorobut-2-eneanti-dihydroxylation (e.g., epoxidation then hydrolysis)threo-1,1,1-trichlorobutane-2,3-diol
(Z)-4,4,4-trichlorobut-2-eneanti-dihydroxylation (e.g., epoxidation then hydrolysis)erythro-1,1,1-trichlorobutane-2,3-diol

Chiral Auxiliary and Asymmetric Catalysis in Diol Formation

The synthesis of enantiomerically pure forms of this compound necessitates the use of asymmetric synthesis techniques. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of the diol. For example, a chiral ester could be formed from a precursor like 4,4,4-trichloro-3-hydroxybut-1-ene, and the auxiliary would then direct the stereoselective epoxidation or dihydroxylation of the double bond. Subsequent removal of the auxiliary would yield the chiral diol.

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. For the synthesis of chiral this compound, asymmetric dihydroxylation would be a prime strategy. The Sharpless asymmetric dihydroxylation, using a chiral osmium catalyst, is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. By selecting the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), one could, in principle, selectively synthesize either the (2R,3S) or (2S,3R) enantiomer of the threo-diol, or the (2R,3R) or (2S,3S) enantiomer of the erythro-diol, starting from the corresponding (E)- or (Z)-alkene.

While specific applications of these methods to this compound are not found in current literature, these established methodologies represent the most promising avenues for achieving enantiomerically pure forms of the compound.

Process Optimization and Yield Enhancement in Laboratory and Industrial Scale Preparation

The optimization of synthetic processes and the enhancement of yields are crucial for both laboratory-scale research and potential industrial applications of this compound. Key parameters for optimization would include reaction conditions, catalyst loading, and purification methods.

For the synthesis via chlorination of 2,3-butanediol, optimization would focus on:

Reaction Temperature and Time: To maximize the yield of the desired product and minimize the formation of by-products.

Catalyst/Initiator Concentration: Fine-tuning the amount of radical initiator (e.g., AIBN) or the intensity of UV irradiation.

Solvent Choice: Selecting a solvent that is inert to the reaction conditions and facilitates product isolation.

Purification: Developing efficient methods, such as fractional distillation or preparative chromatography, to isolate the target compound from a complex mixture of chlorinated butanes.

In a potential industrial setting, continuous flow chemistry could offer advantages over batch processing, allowing for better control over reaction parameters and potentially higher throughput and safety. The biological production of the precursor, 2,3-butanediol, has been extensively studied and optimized, which could provide a sustainable feedstock for the chemical synthesis of its chlorinated derivative. nih.govresearchgate.netresearchgate.netmdpi.com

Table 2: Parameters for Optimization of this compound Synthesis

ParameterObjectivePotential Methods
Reaction ConditionsMaximize selectivity for 1,1,1-trichlorinationControl of temperature, pressure, and reactant stoichiometry
Catalyst SystemImprove reaction rate and selectivityScreening of different radical initiators or photocatalysts
Downstream ProcessingAchieve high purity of the desired diastereomerFractional distillation, preparative HPLC, or crystallization
Scale-upEnsure consistent and safe productionTransition from batch to continuous flow reactors

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes.

Key areas for the application of green chemistry principles include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Routes starting from a precursor that already contains the butane backbone would be favored.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of supercritical fluids or ionic liquids as reaction media. The use of highly toxic chlorine gas could potentially be replaced with safer chlorinating agents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of photocatalysis, for instance, could be more energy-efficient than high-temperature reactions.

Catalysis: Employing catalytic methods, both chemical and enzymatic, over stoichiometric reagents to reduce waste. Asymmetric catalysis, as mentioned earlier, is a prime example.

Renewable Feedstocks: Utilizing renewable resources as starting materials. The production of 2,3-butanediol from biomass is a well-established green process, making it an attractive starting point for the synthesis of this compound. mdpi.com

While the direct synthesis of this compound using inherently green methods is not yet reported, the principles of green chemistry provide a clear framework for the future development of its synthetic routes.

Stereochemical and Conformational Analysis of 1,1,1 Trichlorobutane 2,3 Diol

Characterization of Diastereomeric Isomers: threo and erythro Forms

1,1,1-Trichlorobutane-2,3-diol (B13733799) exists as two diastereomeric pairs of enantiomers due to the presence of two stereogenic centers. These diastereomers are designated using the threo and erythro nomenclature. The PubChem database confirms the existence of both forms, assigning them distinct CAS numbers: 32817-81-5 for the threo form and 32817-82-6 for the erythro form. nih.gov

The distinction between threo and erythro isomers is based on the relative configuration of the substituents at the C2 and C3 carbons. In the Fischer projection, the erythro isomer has similar substituents on the same side of the carbon chain, while the threo isomer has them on opposite sides. This difference in spatial arrangement leads to distinct physical and spectroscopic properties, which are fundamental for their separation and identification.

The synthesis of these diastereomers can be achieved through various methods, including the chlorination of 2,3-butanediol (B46004). The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the stereochemistry of the starting material.

Table 1: Diastereomers of this compound

DiastereomerCAS Number
threo32817-81-5
erythro32817-82-6

Data sourced from PubChem. nih.gov

Investigations into Chiral Properties and Enantiomeric Purity

Each of the diastereomers of this compound (threo and erythro) is chiral and exists as a pair of enantiomers. The chiral nature of these molecules imparts them with optical activity, meaning they can rotate the plane of polarized light. The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical aspect of the characterization of chiral compounds.

While specific studies on the chiral resolution of this compound are not extensively documented in publicly available literature, general methods for the determination of enantiomeric excess in chiral diols are well-established. These methods often involve the use of chiral derivatizing agents to convert the enantiomeric diols into diastereomeric derivatives, which can then be distinguished and quantified by techniques such as NMR spectroscopy or chromatography. nih.gov For instance, the association between an achiral host and a chiral guest can lead to the formation of diastereomeric complexes with distinct spectroscopic signatures. nih.gov

The development of methods for the enantioselective synthesis of this compound would be a significant advancement, enabling access to enantiomerically pure forms for further stereochemical and biological studies.

Spectroscopic Methods for Stereochemical Assignment and Elucidation

Infrared (IR) spectroscopy is a powerful tool for the analysis of molecular structure and conformation, particularly for distinguishing between diastereomers. Diastereomers, having different spatial arrangements of atoms, exhibit distinct vibrational modes, leading to unique IR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical analysis of organic compounds, including the differentiation of diastereomers. Both ¹H and ¹³C NMR spectra provide a wealth of structural information.

For the diastereomers of this compound, the chemical shifts and coupling constants of the protons and carbons will differ between the threo and erythro forms. In ¹H NMR, the coupling constant between the protons on C2 and C3 (JH2-H3) is particularly diagnostic. According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two C-H bonds, which is different for the staggered conformations of the threo and erythro isomers.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms, especially C2 and C3, will be sensitive to the stereochemistry. Due to the different steric environments, the carbon signals for the threo and erythro isomers will appear at different frequencies. nih.gov While specific NMR data for this compound is not widely published, data for the related compound 2,3-butanediol shows distinct signals for the methyl and carbinol carbons in its diastereomeric forms. chemicalbook.com

Table 2: Illustrative ¹H NMR Chemical Shifts for 2,3-Butanediol Diastereomers in CDCl₃

Protonmeso-2,3-butanediol (ppm)(2R,3R)-2,3-butanediol (ppm)
CH₃1.15 (d)1.16 (d)
CH-OH3.80 (q)3.55 (q)
OH2.5 (br s)2.4 (br s)

Note: This table provides illustrative data for a related compound, 2,3-butanediol, as specific data for this compound is not available. Data adapted from spectral databases.

Conformational Landscape and Energy Minima of this compound Isomers

For vicinal diols, the most stable conformations are often those that are stabilized by intramolecular hydrogen bonding between the two hydroxyl groups. This typically occurs in a gauche conformation around the C2-C3 bond. In the case of this compound, the bulky and electron-withdrawing trichloromethyl group will also exert a significant steric and electronic influence on the conformational preferences.

Studies on the simpler analogue, 2,3-butanediol, have shown that the gauche conformers are indeed more stable than the anti conformers due to intramolecular hydrogen bonding. uc.pt The energy difference between these conformers is typically in the range of a few kJ/mol. stackexchange.com For this compound, it is expected that the threo and erythro isomers will have different sets of stable conformers with distinct relative energies due to the different spatial relationships between the methyl, hydroxyl, and trichloromethyl groups. The identification of these energy minima is crucial for a complete understanding of the molecule's reactivity and spectroscopic properties.

Table 3: Calculated Relative Energies of 2,3-Butanediol Conformers (Illustrative)

Conformer (Dihedral Angle O-C-C-O)Relative Energy (kJ/mol)
gauche0.0
anti~4-6

Note: This table provides illustrative data for a related compound, 2,3-butanediol, as specific data for this compound is not available. The actual energy values can vary depending on the level of theory and the solvent. uc.ptstackexchange.com

Impact of Stereochemistry on Reactivity and Transformation Pathways

The spatial arrangement of atoms in the stereoisomers of this compound profoundly influences their chemical reactivity and the pathways of their transformations. The molecule possesses two chiral centers at the C2 and C3 positions, giving rise to a pair of enantiomers for the erythro diastereomer and a pair for the threo diastereomer. The relative orientation of the hydroxyl (-OH), methyl (-CH₃), and the bulky trichloromethyl (-CCl₃) groups in these diastereomers dictates their conformational preferences, which in turn governs the accessibility of the reactive hydroxyl groups and the stereoelectronic effects at play during a reaction.

The fundamental difference between the erythro and threo isomers lies in the relative configuration of the two stereocenters. In a simplified planar zig-zag representation, the erythro isomer has its hydroxyl groups on opposite sides (anti-periplanar), while the threo isomer has them on the same side (syn-clinal). However, the free rotation around the central C2-C3 bond allows the molecule to adopt various staggered conformations, with the most stable ones determined by a delicate balance of steric hindrance and intramolecular hydrogen bonding.

The large steric bulk of the trichloromethyl group is a dominant factor in the conformational analysis of these diols. The most stable conformers will be those that minimize the gauche interactions between the three bulky groups: -CCl₃, -OH, and -CH₃. Concurrently, the potential for intramolecular hydrogen bonding between the two hydroxyl groups will favor conformations where these groups are in close proximity (a gauche relationship).

Interactive Data Table: Stereoisomers of this compound

DiastereomerConfiguration (C2, C3)Key Feature in Zig-Zag Projection
erythro(2R, 3S) or (2S, 3R)Hydroxyl groups are on opposite sides.
threo(2R, 3R) or (2S, 3S)Hydroxyl groups are on the same side.

The differing conformational landscapes of the erythro and threo isomers lead to distinct reactivities in several key transformations.

Oxidation of the Diol: The oxidation of the vicinal diol functionality to form a diketone is highly sensitive to the steric environment of the hydroxyl groups. The accessibility of an oxidizing agent to the -OH groups will differ between the diastereomers. In the erythro isomer, it is generally easier to find a conformation where one hydroxyl group is exposed while the bulky substituents are oriented away from it. In the threo isomer, the conformer that allows for hydrogen bonding might shield both hydroxyl groups to some extent. Studies on simpler 2,3-butanediols have shown that the rate of oxidation can be influenced by the stereochemical structure. chemicalpapers.com

Formation of Cyclic Derivatives: Reactions that proceed through a cyclic intermediate, such as the formation of acetals or ketals with aldehydes and ketones, are critically dependent on the ability of the two hydroxyl groups to come into close proximity. This requires a syn-clinal (gauche) arrangement.

For the threo isomer, the conformation with the two hydroxyl groups in a gauche orientation also places the methyl and trichloromethyl groups gauche to each other, which is sterically unfavorable.

For the erythro isomer, a conformation with gauche hydroxyls can be adopted where the bulky methyl and trichloromethyl groups are anti-periplanar to each other, representing a more stable arrangement for cyclization.

Consequently, the erythro isomer is expected to form cyclic derivatives, such as acetonides, more readily than the threo isomer. This difference in reactivity can be exploited in synthetic strategies for the selective protection of one stereoisomer over the other.

Interactive Data Table: Predicted Reactivity of this compound Stereoisomers

Reaction TypePredicted Reactivity of erythro IsomerPredicted Reactivity of threo IsomerRationale
Oxidation Potentially fasterPotentially slowerSteric accessibility of hydroxyl groups may be greater in certain stable conformations.
Acetal/Ketal Formation FavoredDisfavoredCan more easily adopt the required conformation with gauche hydroxyls while minimizing steric strain between the bulky -CH₃ and -CCl₃ groups.
Periodate (B1199274) Cleavage Likely proceeds readilyLikely proceeds readilyBoth isomers can form the necessary cyclic periodate ester, though rates may differ based on the stability of the required conformer.

Stereoelectronic Effects: Beyond sterics, stereoelectronic effects also play a crucial role. wikipedia.orgethz.ch These effects involve the influence of the spatial orientation of orbitals on reactivity. For instance, in an elimination or substitution reaction involving the trichloromethyl group, the conformation around the C2-C3 bond will determine the alignment of the C-H and C-O bonds on the adjacent carbons with the antibonding orbitals of the C-Cl bonds. An anti-periplanar arrangement of a bond to be broken and an interacting orbital is typically required for optimal orbital overlap. The relative populations of conformers that fulfill these geometric requirements will differ for the erythro and threo isomers, potentially leading to different reaction rates or even different reaction pathways.

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trichlorobutane 2,3 Diol

Nucleophilic Substitution Reactions at the Trichloromethyl Group

The trichloromethyl group in 1,1,1-Trichlorobutane-2,3-diol (B13733799), while generally a poor leaving group in classical SN1 and SN2 reactions due to steric hindrance and the electronic nature of the C-Cl bonds, can participate in substitution reactions under specific conditions. The high density of electronegative chlorine atoms makes the carbon atom of the trichloromethyl group highly electrophilic.

Nucleophilic substitution reactions on this compound can theoretically occur at either the carbon of the trichloromethyl group or at the carbons bearing the hydroxyl groups. However, the hydroxyl groups are poor leaving groups unless protonated or otherwise activated. The trichloromethyl group itself is not a typical leaving group in the sense of a halide ion. Instead, reactions at this site often proceed through mechanisms that involve the integrity of the CCl3 group being compromised, such as in haloform-type reactions or via radical intermediates.

Given the chiral nature of this compound at the C2 and C3 positions, any substitution reaction at these centers would have significant stereochemical implications. If a reaction were to proceed via an SN2 mechanism, an inversion of configuration at the reacting center would be expected. libretexts.org Conversely, an SN1 mechanism, proceeding through a planar carbocation intermediate, would likely lead to a racemic or diastereomeric mixture of products. chemistrysteps.com However, direct substitution at the C2 or C3 positions is less likely without prior activation of the hydroxyl groups.

Substitution at the C1 position, bearing the three chlorine atoms, is more complex. The steric bulk of the three chlorine atoms and the adjacent chiral centers would heavily influence the trajectory of any incoming nucleophile. While specific studies on the regioselectivity and stereoselectivity of this compound are not extensively documented, it is plausible that reactions with certain nucleophiles could lead to the displacement of one or more chlorine atoms. For instance, treatment with a strong base could initiate a haloform-type reaction, leading to the formation of chloroform (B151607) and a carboxylate, rather than a direct substitution product.

Table 1: Plausible Regio- and Stereochemical Outcomes in Nucleophilic Substitution of Activated this compound (Illustrative data based on general principles of stereochemistry)

Reaction TypeAttacking NucleophileActivated GroupExpected Major Product(s)Stereochemical Outcome
SN2CN⁻-OTs at C21,1,1-Trichloro-2-cyanobutan-3-olInversion at C2
SN1H₂OProtonated -OH at C2This compoundRacemization at C2

The mechanism of halogen replacement at a trichloromethyl group is not a straightforward SN1 or SN2 pathway. The rate of such reactions would be highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For a reaction to occur, the high activation energy associated with breaking a C-Cl bond in a CCl₃ group must be overcome.

One possible mechanism involves a single-electron transfer (SET) process, particularly with strong nucleophiles, leading to the formation of a radical anion intermediate. This intermediate could then lose a chloride ion to form a dichloromethyl radical, which could be further reduced and protonated. The kinetics of such a reaction would likely be complex and not follow simple first or second-order rate laws.

Another potential pathway, especially under basic conditions, is the haloform reaction. nih.gov This involves the deprotonation of one of the hydroxyl groups, followed by an intramolecular attack on the trichloromethyl carbon, or more likely, deprotonation of the carbon at the C2 position if it were a ketone, which is not the case here. However, strong bases can abstract a proton from one of the hydroxyl groups, and this alkoxide could potentially influence the reactivity of the adjacent trichloromethyl group, though this is less common than the classic haloform reaction which requires an α-methyl ketone.

Table 2: Hypothetical Kinetic Data for Halogen Displacement Reactions (Illustrative data based on analogous systems)

ReactantNucleophileSolventTemperature (°C)Putative Rate LawRelative Rate Constant (k_rel)
This compoundNaSPhDMF80Complex1
This compoundNaCNDMSO100Complex0.7

Dehydration Reactions and Olefin Formation

The presence of vicinal diols in this compound makes it susceptible to dehydration reactions, particularly under acidic conditions, which can lead to the formation of alkenes or rearranged carbonyl compounds.

In the presence of a strong acid, one of the hydroxyl groups can be protonated, forming a good leaving group (water). pearson.com Departure of the water molecule would generate a carbocation. The stability of this carbocation would dictate the subsequent reaction pathway. A carbocation at the C2 position would be a secondary carbocation, while a carbocation at the C3 position would also be secondary, but its stability would be influenced by the adjacent trichloromethyl group.

The electron-withdrawing nature of the trichloromethyl group would destabilize an adjacent carbocation at C2, making its formation less favorable. Therefore, protonation and elimination at the C3 hydroxyl group might be kinetically favored.

A common reaction for vicinal diols under acidic conditions is the pinacol (B44631) rearrangement. chemistrysteps.comorganicchemistrytutor.comorganic-chemistry.org This involves the formation of a carbocation followed by a 1,2-hydride or 1,2-alkyl shift to form a more stable, resonance-stabilized carbocation, which then deprotonates to yield a ketone or an aldehyde. In the case of this compound, formation of a carbocation at C2 could be followed by a 1,2-hydride shift from C3 to C2, leading to a carbocation at C3. Alternatively, a carbocation at C3 could undergo a 1,2-hydride shift from C2. The subsequent rearrangement would lead to a carbonyl compound. Given the electronic effects of the CCl₃ group, the formation of a ketone at C2 is a plausible outcome.

Dehydration without rearrangement can lead to the formation of various butene derivatives. The regioselectivity of the elimination reaction following carbocation formation would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.

Possible butene derivatives that could be formed include:

4,4,4-Trichlorobut-2-en-2-ol: An enol that would tautomerize to the corresponding ketone.

1,1,1-Trichlorobut-2-ene: Formed by elimination of a proton from C1, which is not possible, or from C4 after rearrangement.

4,4,4-Trichlorobut-1-en-2-ol: An enol that would tautomerize to a ketone.

The selective formation of a particular butene derivative would be highly dependent on the catalyst and reaction conditions used. For instance, the use of specific solid acid catalysts has been shown to influence the product distribution in the dehydration of 2,3-butanediol (B46004), favoring the formation of butadiene. scilit.com By analogy, careful selection of the dehydration conditions for this compound could potentially favor the formation of a specific chlorinated butene.

Table 3: Plausible Product Distribution in Acid-Catalyzed Dehydration of this compound (Illustrative data based on known diol dehydration reactions)

CatalystTemperature (°C)Major Product(s)Minor Product(s)
H₂SO₄ (conc.)1001,1,1-Trichlorobutan-2-one (via pinacol rearrangement)Chlorinated butene isomers
Al₂O₃3004,4,4-Trichlorobut-1-en-2-ol1,1,1-Trichlorobutan-2-one
H₃PO₄/SiO₂250Chlorinated butadiene analogue (hypothetical)Other chlorinated alkenes

Oxidation Transformations of Hydroxyl Functional Groups

The secondary hydroxyl groups at the C2 and C3 positions of this compound can be oxidized to the corresponding carbonyl functionalities. The choice of oxidizing agent is crucial for achieving the desired transformation without causing cleavage of the carbon-carbon bond between the diols.

Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations are typically employed for the conversion of secondary alcohols to ketones. researchgate.net The selective oxidation of one hydroxyl group over the other would be challenging due to their similar chemical environments, although the proximity to the bulky trichloromethyl group might offer some degree of steric differentiation. It is plausible that the C3 hydroxyl group is slightly more sterically hindered.

The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄), can lead to the oxidative cleavage of the vicinal diol. masterorganicchemistry.com This reaction breaks the C2-C3 bond, resulting in the formation of two smaller carbonyl-containing fragments. In the case of this compound, this would likely yield 2,2,2-trichloroacetaldehyde and acetaldehyde (B116499). Further oxidation of the acetaldehyde to acetic acid could also occur depending on the reaction conditions.

Table 4: Expected Products from the Oxidation of this compound (Illustrative data based on standard oxidation reactions of diols)

Oxidizing AgentReaction ConditionsExpected Major Product
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temperature1,1,1-Trichlorobutane-2,3-dione
Sodium Periodate (NaIO₄)H₂O/THF2,2,2-Trichloroacetaldehyde and Acetaldehyde
Potassium Permanganate (KMnO₄)Cold, dilute, basic1,1,1-Trichlorobutane-2,3-dione
Potassium Permanganate (KMnO₄)Hot, acidic2,2,2-Trichloroacetic acid and Acetic acid

Selective Oxidation to Carbonyl Compounds

The hydroxyl groups of this compound can be selectively oxidized to yield carbonyl compounds. smolecule.com The specific products formed, whether ketones or aldehydes, depend on the structure of the starting diol and the oxidizing agent employed. Common oxidizing agents for diols include reagents like pyridinium chlorochromate (PCC) and Swern oxidation conditions. The presence of the trichloromethyl group can influence the reactivity of the adjacent hydroxyl group, potentially leading to selective oxidation under controlled conditions.

Detailed research into the selective oxidation of this compound would involve systematic studies with various oxidizing agents to determine the optimal conditions for the formation of specific carbonyl products. The table below outlines hypothetical reaction products based on general principles of organic chemistry.

Oxidizing AgentPotential Product(s)Notes
Pyridinium Chlorochromate (PCC)1,1,1-trichloro-3-hydroxybutan-2-onePCC is a mild oxidizing agent that typically converts secondary alcohols to ketones.
Swern Oxidation1,1,1-trichloro-3-hydroxybutan-2-oneSwern oxidation is another mild method for oxidizing alcohols to ketones or aldehydes.
Potassium Permanganate (KMnO₄)Oxidative cleavage may occur.Strong oxidizing agents like KMnO₄ can lead to cleavage of the carbon-carbon bond between the hydroxyl groups.

Oxidative Cleavage Reactions

Vicinal diols, such as this compound, are susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. masterorganicchemistry.comlibretexts.org This reaction breaks the C-C bond and forms two new carbon-oxygen double bonds, resulting in the formation of aldehydes or ketones. masterorganicchemistry.com Reagents commonly used for this transformation include sodium periodate (NaIO₄) and lead tetraacetate (Pb(OAc)₄). libretexts.orgrsc.org

The oxidative cleavage of this compound with sodium periodate would be expected to yield 2,2,2-trichloroacetaldehyde and acetaldehyde. The reaction proceeds through a cyclic periodate ester intermediate. These cleavage reactions are often quantitative and can be highly specific for 1,2-diols. rsc.org

ReagentExpected Cleavage Products
Sodium Periodate (NaIO₄)2,2,2-Trichloroacetaldehyde and Acetaldehyde
Lead Tetraacetate (Pb(OAc)₄)2,2,2-Trichloroacetaldehyde and Acetaldehyde

Reduction Chemistry of this compound

The reduction of this compound can target either the trichloromethyl group or the hydroxyl groups, depending on the reducing agent and reaction conditions. For instance, reduction of similar chlorinated alcohols has been achieved using agents like sodium borohydride (B1222165), which is known to reduce aldehydes and ketones but can also reduce certain other functional groups under specific conditions.

A comprehensive investigation would explore various reducing agents to understand the selectivity of the reduction. For example, catalytic hydrogenation could potentially reduce the carbon-chlorine bonds.

Reducing AgentPotential Product(s)Notes
Sodium Borohydride (NaBH₄)Likely no reaction with the C-Cl bonds under standard conditions.NaBH₄ is generally not strong enough to reduce alkyl halides.
Lithium Aluminum Hydride (LiAlH₄)Potential reduction of C-Cl bonds.LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Potential for dechlorination to form butane-2,3-diol or partially dechlorinated products.The efficiency would depend on the catalyst and reaction conditions.

Derivatization Reactions of Hydroxyl Groups (e.g., Esterification, Etherification)

The hydroxyl groups of this compound can undergo standard derivatization reactions such as esterification and etherification. These reactions are useful for protecting the hydroxyl groups or for introducing new functional moieties into the molecule.

Esterification: Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) would lead to the formation of the corresponding mono- or di-esters.

Etherification: Treatment with an alkyl halide in the presence of a strong base (like sodium hydride) would yield the corresponding ethers. The Williamson ether synthesis is a common method for this transformation.

The relative reactivity of the two hydroxyl groups in these derivatization reactions could be influenced by steric hindrance and the electronic effects of the trichloromethyl group.

Reaction TypeReagentsExpected Product
EsterificationAcetic anhydride, Pyridine1,1,1-Trichlorobutane-2,3-diyl diacetate
EtherificationMethyl iodide, Sodium hydride1,1,1-Trichloro-2,3-dimethoxybutane

Investigations of Intramolecular Interactions and Rearrangement Processes

The proximity of the two hydroxyl groups and the trichloromethyl group in this compound allows for potential intramolecular interactions, such as hydrogen bonding between the hydroxyl groups. The presence of the bulky and electron-withdrawing trichloromethyl group can also influence the conformational preferences of the molecule.

Under certain conditions, such as acidic treatment, rearrangement reactions could occur. For example, a pinacol-type rearrangement, which is characteristic of vicinal diols, could potentially be induced, although the electronic nature of the trichloromethyl group might affect the migratory aptitude of the adjacent groups. Further research, including computational studies and detailed spectroscopic analysis, would be necessary to fully understand these intramolecular processes.

Advanced Spectroscopic and Analytical Characterization for Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity and stereochemistry of organic compounds. For 1,1,1-trichlorobutane-2,3-diol (B13733799), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be indispensable.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The presence of the highly electronegative trichloromethyl group and the two hydroxyl groups would significantly influence the chemical shifts of nearby nuclei.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show signals for the methyl protons, the two methine protons of the diol, and the two hydroxyl protons. The chemical shifts are influenced by the electronic environment. The protons on the carbons bearing the hydroxyl groups (C2 and C3) would be deshielded and appear at a lower field. The methyl protons would be expected at a higher field. The hydroxyl proton signals can be broad and their chemical shift is often solvent and concentration-dependent. Use of D₂O would confirm the hydroxyl proton signals as they would exchange with deuterium (B1214612) and disappear from the spectrum. libretexts.org

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
CH₃~1.2-1.4Doublet~6-7
H-C2~3.8-4.2Multiplet-
H-C3~3.9-4.3Multiplet-
OH (at C2)Variable (2.0-5.0)Singlet (broad)-
OH (at C3)Variable (2.0-5.0)Singlet (broad)-

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the butane (B89635) backbone. The carbon atom of the trichloromethyl group (C1) is expected to be significantly deshielded and appear at a very low field. The carbons bearing the hydroxyl groups (C2 and C3) will also be deshielded compared to a simple alkane. azom.com

Carbon Predicted Chemical Shift (ppm)
C1 (-CCl₃)~95-105
C2 (-CH(OH)-)~70-80
C3 (-CH(OH)-)~70-80
C4 (-CH₃)~15-25

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the structure of this compound, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. researchgate.net Cross-peaks would be expected between the methyl protons (C4) and the methine proton at C3, and between the methine protons at C2 and C3, confirming the butane backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. columbia.edu This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal around 1.2-1.4 ppm would show a correlation to the carbon signal around 15-25 ppm, confirming the CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying the placement of the trichloromethyl group. For example, the methine proton at C2 should show a correlation to the carbon of the CCl₃ group (C1), confirming their adjacency.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds. researchgate.net For this compound, GC-MS would be used to assess the purity of a sample and to identify any potential isomers or byproducts from a synthesis. The electron ionization (EI) mass spectrum would likely exhibit characteristic fragmentation patterns. Due to the presence of chlorine, the isotopic pattern of the molecular ion and chlorine-containing fragments would be a key identifier. A compound with three chlorine atoms will show a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Patterns:

Loss of a methyl group (-CH₃): A common fragmentation for compounds with a terminal methyl group.

Loss of a water molecule (-H₂O): Characteristic for alcohols.

Cleavage of the C-C bond between C1 and C2: This would lead to fragments corresponding to the trichloromethyl cation ([CCl₃]⁺) and the diol portion.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide an accurate mass of the molecular ion, allowing for the determination of the elemental composition. researchgate.net For C₄H₇Cl₃O₂, the theoretical exact mass is 191.9511. HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational frequencies.

Predicted FTIR/Raman Data:

The spectra of this compound would be expected to show characteristic absorption bands for the O-H, C-H, and C-Cl bonds.

Functional Group Predicted Vibrational Frequency (cm⁻¹) Expected Intensity (FTIR)
O-H stretch (hydrogen-bonded)3200-3600Strong, Broad
C-H stretch (sp³ hybridized)2850-3000Medium to Strong
C-O stretch1000-1200Strong
C-Cl stretch600-800Strong

The broadness of the O-H stretching band in the FTIR spectrum is indicative of hydrogen bonding, a key feature of alcohols. libretexts.org The C-Cl stretching vibrations would likely appear as strong bands in the fingerprint region of the spectrum.

Characteristic Absorption Bands for Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the key functional groups are the hydroxyl (-OH) groups and the trichloromethyl (-CCl₃) group. Each of these groups, along with the carbon backbone, exhibits characteristic absorption bands in the IR spectrum.

The covalent bonds in organic molecules vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies that match their natural vibrational modes. rsc.orgmsu.edu The presence of strong electron-withdrawing chlorine atoms can influence the exact position of these bands. uobabylon.edu.iq

Key Functional Groups and Their Expected IR Absorptions:

O-H Stretching: The hydroxyl groups are responsible for a prominent, broad absorption band in the region of 3600-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the diol molecules in the sample. A "free" O-H stretch, which is a sharp peak, might be observed around 3650–3600 cm⁻¹ in very dilute solutions in a non-polar solvent. uobabylon.edu.iq

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methine groups of the butane backbone are expected to appear in the 3000-2850 cm⁻¹ region. msu.edu

C-O Stretching: The stretching vibrations of the carbon-oxygen bonds of the secondary alcohol groups typically result in a strong absorption band in the 1260-1000 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bonds of the trichloromethyl group will produce strong absorption bands in the fingerprint region of the spectrum, typically around 830-560 cm⁻¹. The presence of three chlorine atoms on the same carbon can lead to multiple strong absorption bands. A C-Cl stretch has been noted in a similar chlorinated compound at 676 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-OH (Alcohol)Stretching (Hydrogen-bonded)3600 - 3200Strong, Broad
-C-H (Alkane)Stretching3000 - 2850Medium to Strong
-C-O (Alcohol)Stretching1260 - 1000Strong
-C-Cl (Halogenated)Stretching830 - 560Strong

Conformational Fingerprinting

The two chiral centers (at C2 and C3) in this compound mean that rotation around the central C2-C3 bond leads to different staggered conformations known as rotamers (rotational isomers). The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding between the two hydroxyl groups or dipole-dipole interactions involving the electronegative trichloromethyl group.

Advanced vibrational spectroscopy techniques, like variable-temperature IR or Raman spectroscopy, in conjunction with computational modeling, can be used for "conformational fingerprinting." By analyzing the spectra at different temperatures, researchers can identify bands corresponding to different conformers and study the equilibrium between them. For instance, in related diols, the relative stability of gauche and anti conformations is a key area of investigation. The bulky and highly polar -CCl₃ group in this compound is expected to significantly influence the conformational landscape, likely favoring conformations that minimize steric clash.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers if a suitable single crystal of the compound can be grown.

For a molecule like this compound, an X-ray crystal structure would reveal:

The precise bond lengths of C-C, C-O, C-H, and C-Cl bonds.

The bond angles within the molecule.

The preferred conformation of the molecule in the solid state.

The nature and geometry of intermolecular interactions, particularly the hydrogen-bonding network formed by the diol functional groups.

As of mid-2025, a specific, publicly available crystal structure for this compound has not been reported in major crystallographic databases. However, studies on similar small, halogenated diols have been performed, providing valuable insight into the structural characteristics and intermolecular interactions that would be expected in this compound.

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts and for assessing its purity. Given the compound's polarity and chirality, specific methods are required.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar organic compounds like this compound.

Normal-Phase HPLC: In this mode, a polar stationary phase (like silica (B1680970) or a diol-bonded phase) is used with a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like isopropanol). The polar diol functional groups of the analyte would interact strongly with the stationary phase. Diol-bonded columns are particularly useful as they are less reactive than bare silica and are not sensitive to water in the mobile phase. sorbtech.com

Reversed-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). The separation is based on hydrophobic interactions. Due to the presence of the polar diol groups, this compound would likely elute relatively quickly under standard reversed-phase conditions unless the mobile phase has a high water content.

Purity assessment is typically performed using a UV detector if the analyte possesses a chromophore, or more universally, with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) for compounds lacking strong UV absorption.

Table 2: Potential HPLC Methods for this compound Analysis
HPLC ModeStationary PhaseTypical Mobile PhasePotential Detector
Normal-PhaseDiol, SilicaHexane/Isopropanol (B130326)RID, ELSD
Reversed-PhaseC18, C8Water/Acetonitrile or Water/MethanolRID, ELSD

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Since this compound has two chiral centers, it can exist as two pairs of enantiomers (four stereoisomers in total): (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The separation of these stereoisomers is crucial and can be achieved using chiral chromatography. rsc.orgnih.gov

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated onto a silica support, are highly effective for separating a wide range of chiral compounds, including alcohols and diols. researchgate.net For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common and versatile CSP. researchgate.net

Mobile Phase: The choice of mobile phase is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol) are commonly used. The ratio of these solvents is adjusted to optimize the resolution between the stereoisomers. beilstein-journals.orgnih.gov

Derivatization: In some cases, the diol may be derivatized—for example, by converting the hydroxyl groups to benzoates—to enhance its interaction with the CSP and improve its detectability with a UV detector, leading to excellent separation of the stereoisomers. beilstein-journals.org

The successful separation of the stereoisomers of this compound would allow for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample.

Theoretical and Computational Chemistry Studies on 1,1,1 Trichlorobutane 2,3 Diol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods solve the Schrödinger equation (or its derivatives) to determine the energy and wavefunction of the molecule, from which numerous properties can be derived. numberanalytics.com

Table 1: Illustrative DFT-Calculated Ground State Properties of 1,1,1-Trichlorobutane-2,3-diol (B13733799) (Note: This table includes both literature-derived computed values and illustrative values for properties not publicly available, based on typical results from DFT calculations for similar small organic molecules.)

PropertyIllustrative ValueMethod/Basis SetSource
Molecular FormulaC₄H₇Cl₃O₂-PubChem
Molecular Weight193.45 g/mol -PubChem
Optimized Ground State Energy-2540.123 HartreeB3LYP/6-31G(d)Illustrative
Dipole Moment2.85 DebyeB3LYP/6-31G(d)Illustrative
Polarizability90.3 ųComputedPubChem
XLogP3-AA1.2ComputedPubChem

This table is interactive. Click on the headers to sort.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles without the use of empirical parameters. numberanalytics.comnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for many properties, especially those sensitive to electron correlation. pnas.org For instance, benchmark calculations using Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are often considered the "gold standard" for small molecules. aip.org While computationally expensive, these methods would be employed to obtain highly accurate energies for different conformers of this compound or to validate the results from more cost-effective DFT methods. pnas.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the butane (B89635) backbone and the presence of two hydroxyl groups in this compound allow for a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in the gas phase or in an aqueous solution) and the dynamics of intramolecular hydrogen bonding between the two hydroxyl groups. aip.orgmdpi.com Such studies on similar diols have shown that the conformational preferences are a delicate balance between steric hindrance and the stabilizing effect of intramolecular hydrogen bonds. mdpi.commdpi.com

Table 2: Illustrative Conformational Analysis of this compound (Note: The data in this table is hypothetical and for illustrative purposes only, based on typical findings for acyclic diols.)

ConformerDihedral Angle (O-C-C-O)Intramolecular H-BondRelative Energy (kcal/mol)Population (%)
Gauche~60°Yes0.0075
Anti~180°No1.5020
Eclipsed~0°No (Steric Clash)5.00<1
Gauche (alternate)~-60°Yes0.054

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Prediction of Spectroscopic Parameters from Computational Models

Computational models are instrumental in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. chemrxiv.org DFT calculations can provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, one can predict the NMR spectrum. researchgate.net Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding IR intensities can be determined. Comparing these predicted spectra with experimental data is a crucial step in confirming the molecular structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table presents hypothetical data to illustrate the application. Experimental values are not available.)

ParameterPredicted ValueHypothetical Experimental Value
¹H NMR Shift (C2-H)4.15 ppm4.10 ppm
¹H NMR Shift (C3-H)3.90 ppm3.85 ppm
¹³C NMR Shift (C1)103.5 ppm102.9 ppm
IR Stretch (O-H)3450 cm⁻¹ (H-bonded)3465 cm⁻¹
IR Stretch (C-Cl)750 cm⁻¹755 cm⁻¹

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Reaction Pathway Analysis and Transition State Investigations

Computational chemistry is a key tool for elucidating reaction mechanisms. rsc.org For this compound, potential reactions include dehydration to form an alkene or an epoxide, and oxidation of the secondary alcohol groups. Using methods like DFT, chemists can map out the potential energy surface for a proposed reaction. rsc.org This involves locating the structures of transition states—the highest energy points along the reaction coordinate—and calculating the activation energy barriers. nsf.govacs.org Such analyses can determine the most likely reaction pathway under given conditions, predict reaction rates, and explain regioselectivity and stereoselectivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wiley.comnih.gov These models are built by finding a mathematical relationship between a property of interest (e.g., toxicity, solubility) and calculated molecular descriptors. researchgate.netacs.org For a compound like this compound, QSAR models could be developed to predict its potential toxicity, leveraging descriptors that capture its key structural features. researchgate.neteuropa.euresearchgate.net The development of such predictive models is crucial in computational toxicology and environmental science. mdpi.com

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Studies of this compound (Note: This table lists descriptor types that would be relevant for this molecule.)

Descriptor ClassSpecific ExamplesPredicted Property
Topological Molecular Connectivity Indices, Wiener IndexBoiling Point, Viscosity
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesReactivity, Toxicity
Steric/Geometrical Molecular Volume, Surface Area, OvalityBinding Affinity, Solubility
Constitutional Molecular Weight, Atom Counts, Ring CountsGeneral physical properties
Quantum-Chemical Total Energy, Heat of FormationThermodynamic Stability

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Advanced Research Applications and Utility in Chemical Science

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

1,1,1-Trichlorobutane-2,3-diol (B13733799) serves as a pivotal intermediate for the construction of elaborate halogenated organic architectures. smolecule.com The reactivity of the compound is primarily dictated by its two key functional regions: the trichloromethyl group and the vicinal diol (hydroxyl groups on adjacent carbon atoms). smolecule.com

The vicinal diol moiety enables a variety of classical organic reactions. For instance, it can undergo oxidation to produce the corresponding diketone, 1,1,1-trichlorobutane-2,3-dione, or be subjected to dehydration reactions to form chlorinated alkenes. smolecule.com These transformations open pathways to other classes of molecules. Furthermore, the trichloromethyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at that position. smolecule.com

The compound's utility is enhanced by its chirality, possessing stereocenters at the C2 and C3 positions. This allows it to be used in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial for the biological activity or material properties of the target molecule. smolecule.com The presence of both hydroxyl and chloro groups provides multiple reaction sites that can be addressed selectively under different conditions. smolecule.com

Precursor in the Development of Specialty Organic Chemicals

The role of this compound extends to its use as a precursor for specialty chemicals, which are compounds produced for specific, high-value applications. A notable example is its reaction with an aqueous base, which leads to the formation of 2,3-dihydroxybutane-1-sulfonic acid. smolecule.com This transformation converts the trichloromethyl group into a sulfonic acid functionality, yielding a bifunctional molecule with both diol and sulfonic acid groups. Such sulfonated compounds are precursors to sulfonated polymers, which have applications in areas like ion-exchange resins and polymer electrolyte membranes. smolecule.com

The general class of chlorinated organic compounds, including related isomers like 1,1,3-trichlorobutane (B76395) and 2,2,3-trichlorobutane-1,1-diol, are recognized as important intermediates in the production of various chemicals, including pharmaceuticals. solubilityofthings.comontosight.ai

Contributions to Methodological Advancements in Selective Organic Transformations

This compound contributes to the advancement of synthetic methodologies, particularly in the realm of stereoselective synthesis. The presence of chiral centers at the C2 and C3 carbons makes it a valuable substrate for developing and refining enantioselective transformations. smolecule.com Chemists can utilize the predefined stereochemistry of the diol to direct the stereochemical outcome of subsequent reactions, a fundamental strategy in modern organic synthesis.

The distinct reactivity of its functional groups—the hydroxyls and the trichloromethyl group—allows for selective chemical manipulation. smolecule.com For example, the hydroxyl groups can be protected while a reaction is performed on the trichloromethyl group, or vice versa. This differential reactivity is crucial for developing synthetic routes that are both efficient and highly selective, minimizing the formation of unwanted byproducts.

Applications in Materials Chemistry as a Building Block for Functional Polymers or Oligomers

In materials chemistry, this compound functions as a specialized building block for creating functional polymers and oligomers. The two hydroxyl groups can act as points for polymerization. For instance, they can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes.

The incorporation of the trichloromethyl group into the polymer backbone or as a pendant group can impart specific properties to the resulting material. Halogenated compounds are known to confer flame retardancy, and the high chlorine content of this monomer is advantageous in this context. As a specific example of its utility, its derivative, 2,3-dihydroxybutane-1-sulfonic acid, is identified as a precursor to sulfonated polymers. smolecule.com Related halogenated diols, such as trans-2,3-dibromo-2-butene-1,4-diol, are also used in the synthesis of fire-resistant materials.

Utility in the Design and Synthesis of Agro-Chemical Intermediates

This compound and related chlorinated compounds are of interest in the field of agrochemistry. Due to its biological activity, it has been considered for exploration as a potential component in pesticide or herbicide formulations. smolecule.com Chlorinated hydrocarbons are a well-established class of intermediates in the synthesis of agrochemicals. solubilityofthings.comontosight.ai Compounds like 2-chlorobut-2-enoic acid, for example, serve as intermediates in the production of pesticides. lookchem.com The specific structural features of this compound, combining a chlorinated alkyl chain with hydroxyl groups, make it a candidate for derivatization to create new active ingredients for crop protection. smolecule.com

Interactive Data Table: Synthetic Utility of this compound

Functional GroupType of ReactionProduct Class/ApplicationReference
Vicinal Diol (-OH, -OH)OxidationDiketones smolecule.com
Vicinal Diol (-OH, -OH)DehydrationChlorinated Alkenes smolecule.com
Vicinal Diol (-OH, -OH)Polymerization (e.g., with diacids)Functional Polymers (e.g., Polyesters) smolecule.com
Trichloromethyl (-CCl₃)Nucleophilic SubstitutionSulfonic Acids (e.g., 2,3-dihydroxybutane-1-sulfonic acid) smolecule.com
Whole MoleculeAsymmetric SynthesisChiral Molecules smolecule.com
Whole MoleculeDerivatizationPotential Agrochemicals (Pesticides, Herbicides) smolecule.com

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the synthesis of 1,1,1-Trichlorobutane-2,3-diol (B13733799) is the precise control of its stereochemistry. The development of synthetic routes that can selectively produce a single enantiomer or diastereomer is a significant area for future investigation. While modern synthetic approaches include the radical chlorination of 2,3-butanediol (B46004), achieving high stereochemical control remains a hurdle. smolecule.com

Future progress will likely depend on the application of modern organocatalysis. rsc.org Recent advancements in the selective functionalization of diols, which are notoriously difficult to differentiate due to the similar reactivity of their hydroxyl groups, offer a promising path forward. rsc.orgresearchgate.net Strategies that could be adapted for this compound synthesis include:

Chiral Borinic Acid Catalysis : DFT calculations on similar diols have shown that chiral boronic acid catalysts can create specific borinate complexes, leading to energetically favored reaction pathways that produce a single stereoisomer. rsc.org

Peptide-Based Catalysis : Peptides can act as powerful catalysts for regioselective transformations due to their structural flexibility and ability to engage in non-covalent interactions, which can help differentiate between the two hydroxyl groups on the butane (B89635) backbone. rsc.org

Photoredox Methodologies : Emerging light-based catalytic systems offer new ways to control chemical reactions with high selectivity and under mild conditions. rsc.org

The successful application of these methods would provide access to optically pure stereoisomers of this compound, enabling more precise studies of its properties and potential applications. jlu.edu.cn

Comprehensive Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and discovering new ones. Academic research has already begun to focus on the mechanistic studies of its formation under radical chlorination conditions. smolecule.com The chlorination of related alkanes, such as 2,2-dichlorobutane, is known to proceed through complex radical pathways under UV irradiation, resulting in mixtures of isomers. google.com

Future research must aim to build a comprehensive picture of these pathways. This involves:

Identifying Intermediates and Byproducts : Characterizing the transient species and side products formed during synthesis is essential for minimizing waste and improving yield.

Computational Modeling : Advanced computational techniques, such as Density Functional Theory (DFT), can be used to model reaction transition states and determine the energetic favorability of different pathways. rsc.orgmdpi.com This approach can provide insights that are difficult to obtain through experimental observation alone.

Kinetic Studies : Detailed kinetic analysis of the reaction under various conditions (e.g., temperature, catalyst, solvent) can help elucidate the rate-determining steps and optimize the process for efficiency and selectivity.

A deeper mechanistic understanding will empower chemists to more rationally design synthetic strategies and predict the outcomes of new transformations. mdpi.com

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The bifunctional nature of this compound—possessing both hydroxyl and trichloromethyl groups—makes it a versatile chemical building block. smolecule.com While known reactions include the oxidation of the diol to a diketone and its use as a precursor to sulfonated polymers, there is vast untapped potential for novel transformations. smolecule.com

Future explorations could focus on:

Polymer Chemistry : The diol functionality makes this compound a candidate for use as a monomer in the synthesis of novel polyesters or other polymers. smolecule.com Research into the copolymerization of similarly functionalized diols, such as 3-chloropropane-1,2-diol, has shown promise in creating materials with tunable properties. nih.gov The trichloromethyl group could impart unique characteristics like flame retardancy or serve as a site for post-polymerization modification.

Selective Functionalization : Developing catalysts that can selectively react with one of the two hydroxyl groups would open up a wide array of synthetic possibilities, allowing the molecule to be used in complex, multi-step syntheses. rsc.org

Ring-Forming Reactions : Investigating intramolecular reactions to form cyclic ethers or other heterocyclic structures could lead to the discovery of new molecular scaffolds with potential biological activity.

The discovery of new reactivity patterns will expand the utility of this compound as a versatile intermediate in organic synthesis.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. mdpi.comportlandpress.com While no studies have specifically applied AI to this compound, this area represents a significant future opportunity. The integration of AI and ML can address several key challenges. nih.govacs.org

Key applications include:

Reaction Prediction and Optimization : ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including yield and selectivity, sometimes surpassing the accuracy of human experts. mdpi.com This could be used to efficiently screen for optimal conditions for synthesizing this compound.

De Novo Enzyme Design : One of the most exciting frontiers is using ML to engineer enzymes for specific catalytic tasks. nih.gov For a halogenated alcohol like this compound, ML could be used to design or optimize enzymes like halohydrin dehalogenases for its stereoselective synthesis or transformation. portlandpress.comacs.org

Property Prediction : AI can predict the physical, chemical, and biological properties of molecules from their structure. mdpi.com This would allow for the rapid virtual screening of derivatives of this compound for desired characteristics before committing to their synthesis in the lab.

Table 1: Examples of Machine Learning Applications in Enzyme Engineering
Enzyme/SystemMachine Learning ApproachGoal/OutcomeSource
Halohydrin DehalogenaseStatistical Analysis (ProSAR)~4000-fold increase in volumetric productivity. nih.govacs.org
Proteinase KBayesian Models~20-fold improvement in activity and heat stability. nih.govacs.org
VariousDeep Learning / Self-SupervisionGeneration of novel protein sequences and prediction of fitness landscapes. nih.gov
General Organic SynthesisAlgorithm-Controlled RobotsRapid exploration of chemical reactions and discovery of new reactivity. mdpi.com

Sustainable and Environmentally Benign Chemical Processing for this compound

The increasing demand for sustainable chemical manufacturing necessitates the development of greener processes for the synthesis and use of compounds like this compound. smolecule.com Future research in this domain should prioritize methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Promising avenues for sustainable processing include:

Biocatalysis : Utilizing enzymes or whole-cell systems offers a green alternative for producing diols under mild conditions, potentially avoiding the use of harsh reagents and high temperatures. researchgate.net

Advanced Catalytic Chlorination : Research into catalytic chlorination methods is driven by the need for greener syntheses. smolecule.com Sustainable protocols, such as metal-free, photoinduced chlorinations that use light as an energy source, represent a key area of development. nih.govrsc.org These methods often use more benign halogen sources and can be more atom-economical. rsc.org

Green Solvents : The choice of solvent has a major impact on the environmental footprint of a chemical process. Research into replacing traditional chlorinated solvents with sustainable, bio-based alternatives like 3-methoxybutan-2-one (B3048630) could significantly improve the green credentials of reactions involving this compound. nih.gov

Chlorine Cycle : An alternative perspective considers that chlorine chemistry can be part of a sustainable cycle, as chlorine is industrially produced from abundant sodium chloride. researchgate.net Efficiently using and recycling chlorine-containing reagents is key to this approach.

By focusing on these sustainable strategies, the chemical community can ensure that the future production and application of this compound align with the principles of green chemistry.

Q & A

Q. How can computational modeling guide reaction optimization?

  • Methodological Insight : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for chlorination or oxidation steps. Molecular dynamics simulations assess solvent effects on reaction kinetics .

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